

# Stereoisomers of 2-Fluoro-5-methylhex-3-ene

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## Compound of Interest

Compound Name: 2-Fluoro-5-methylhex-3-ene

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An In-Depth Technical Guide to the Stereoisomers of **2-Fluoro-5-methylhex-3-ene**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the stereoisomers of **2-fluoro-5-methylhex-3-ene**, a fluorinated alkene with the potential for diverse applications in medicinal chemistry and materials science. Due to the presence of both a chiral center and a double bond, this compound can exist as four distinct stereoisomers. This document outlines the structural details of these isomers, proposes stereoselective synthetic strategies, and details characterization methodologies. While specific experimental data for this exact molecule is not extensively available in public literature, this guide leverages established principles of stereochemistry and analogous reaction mechanisms to provide a robust theoretical framework for its study.

## Introduction to Stereoisomerism in 2-Fluoro-5-methylhex-3-ene

The molecular structure of **2-fluoro-5-methylhex-3-ene** contains two key features that give rise to stereoisomerism: a chiral center at the second carbon (C2) and a carbon-carbon double bond between the third and fourth carbons (C3 and C4).

- **Chiral Center (C2):** The carbon atom bonded to the fluorine atom is attached to four different groups (a fluorine atom, a hydrogen atom, a methyl group, and the  $-\text{CH}=\text{CH}-\text{CH}(\text{CH}_3)_2$

group). This asymmetry means that C2 is a stereocenter, and can exist in two different spatial arrangements, designated as (R) and (S) configurations based on the Cahn-Ingold-Prelog priority rules. These two configurations result in a pair of enantiomers.

- **Geometric Isomerism (C=C Double Bond):** The double bond between C3 and C4 is substituted with different groups on each carbon, preventing free rotation. This gives rise to geometric isomers, designated as (E) and (Z) based on the priority of the substituents on each carbon of the double bond.
  - (E)-isomer: The higher priority groups on C3 and C4 are on opposite sides of the double bond.
  - (Z)-isomer: The higher priority groups on C3 and C4 are on the same side of the double bond.

The combination of these two stereogenic elements results in a total of four possible stereoisomers for **2-fluoro-5-methylhex-3-ene**:

- **(2R, 3E)-2-fluoro-5-methylhex-3-ene**
- **(2S, 3E)-2-fluoro-5-methylhex-3-ene**
- **(2R, 3Z)-2-fluoro-5-methylhex-3-ene**
- **(2S, 3Z)-2-fluoro-5-methylhex-3-ene**

The (2R, 3E) and (2S, 3E) isomers are a pair of enantiomers, as are the (2R, 3Z) and (2S, 3Z) isomers. The relationship between an (E) isomer and a (Z) isomer with the same C2 configuration (e.g., (2R, 3E) and (2R, 3Z)) is that of diastereomers.

## Physicochemical Properties

While experimental data for all stereoisomers is not available, computed properties for the (Z)-isomer have been reported. This data can serve as a baseline for estimating the properties of the other isomers.

Property	(Z)-2-fluoro-5-methylhex-3-ene (Computed)	Reference
Molecular Formula	C <sub>7</sub> H <sub>13</sub> F	[1]
Molecular Weight	116.18 g/mol	[1]
IUPAC Name	(Z)-2-fluoro-5-methylhex-3-ene	[1]
SMILES	<chem>CC(C)/C=C\C(C)F</chem>	[1]
InChI	InChI=1S/C7H13F/c1-6(2)4-5-7(3)8/h4-7H,1-3H3/b5-4-	[1]

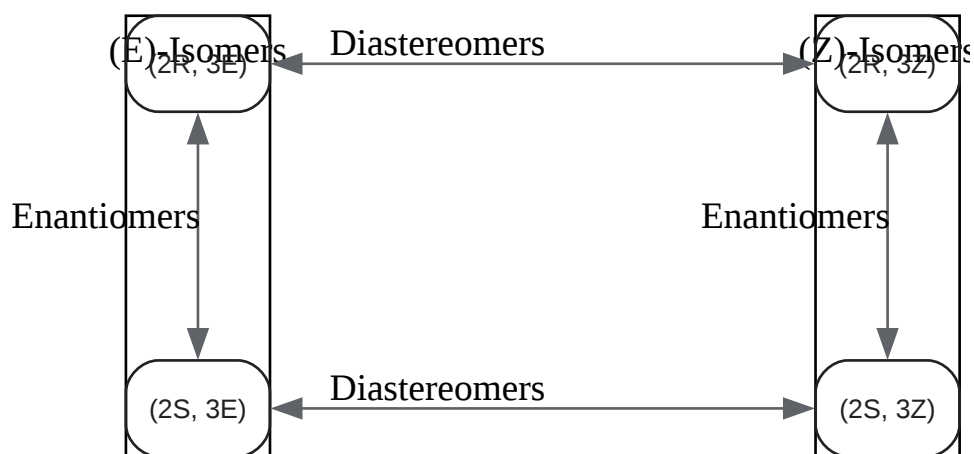
Note: It is expected that the different stereoisomers will exhibit very similar molecular weights and formulas, but may have slight differences in boiling points, densities, and refractive indices. Enantiomeric pairs will have identical physical properties with the exception of their interaction with plane-polarized light (optical activity).

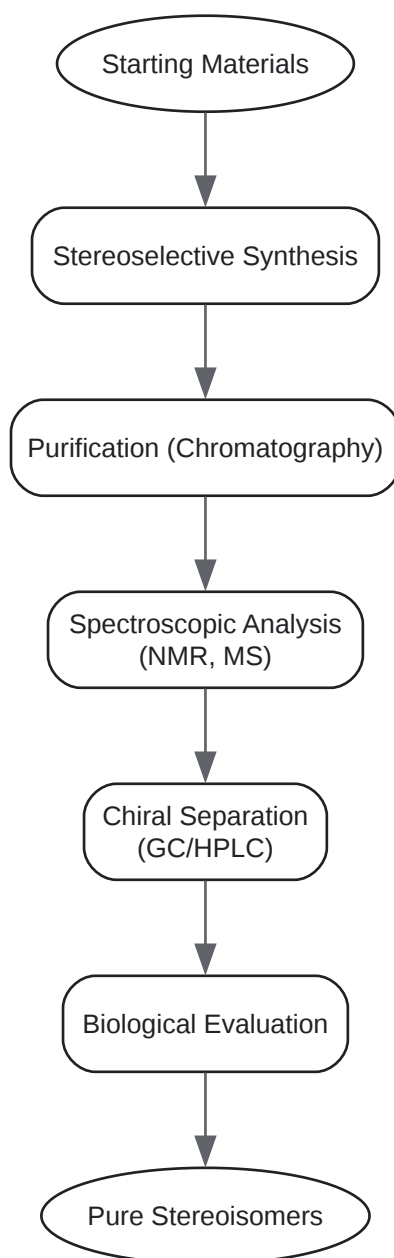
## Proposed Stereoselective Synthetic Strategies

The synthesis of specific stereoisomers of **2-fluoro-5-methylhex-3-ene** requires careful control over the formation of both the chiral center and the double bond geometry. Below are proposed synthetic pathways based on established methodologies for the synthesis of allylic fluorides.

## General Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the C-F bond and the C=C double bond as key steps.





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## References

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